molecular formula C5H2N4 B1429017 1H-Pyrazole-3,5-dicarbonitrile CAS No. 847573-68-6

1H-Pyrazole-3,5-dicarbonitrile

Cat. No. B1429017
CAS RN: 847573-68-6
M. Wt: 118.1 g/mol
InChI Key: LBSASQXIHJDQCN-UHFFFAOYSA-N
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Description

“1H-Pyrazole-3,5-dicarbonitrile” is a chemical compound with the molecular formula C5H2N4 . It has a molecular weight of 118.1 . It is a solid substance and is stored in dry conditions at 2-8°C .


Synthesis Analysis

While specific synthesis methods for “1H-Pyrazole-3,5-dicarbonitrile” were not found, there are related studies on the synthesis of pyrazole compounds. For instance, one study discusses the synthesis of coordination polymers of 1H-pyrazole-3,5-dicarboxylic acid with selected lanthanide ions .


Molecular Structure Analysis

The InChI code for “1H-Pyrazole-3,5-dicarbonitrile” is 1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“1H-Pyrazole-3,5-dicarbonitrile” is a solid substance . The storage temperature is 2-8°C in dry conditions .

Scientific Research Applications

Drug Delivery

1H-Pyrazole-3,5-dicarbonitrile is used in drug delivery systems to enhance research on 2D nitrile COFs (Covalent Organic Frameworks) linkers. These frameworks are designed to improve the efficiency and targeting of drug delivery .

Anticancer Activity

This compound is involved in the synthesis of pyrazole derivatives which have shown potential as anticancer agents. A series of 1,3,5-triaryl-1H-pyrazole derivatives have been prepared and demonstrated anticancer activity .

Synthesis of Pyrazole Derivatives

It serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives are synthesized through reactions involving hydrazones and α-bromo ketones or via one-pot addition–cyclocondensation processes .

Biomedical Applications

In biomedical research, 1H-Pyrazole-3,5-dicarbonitrile is used to create compounds for evaluating α-glucosidase inhibitory activity, which is significant in managing diabetes and other metabolic disorders .

Safety and Hazards

The safety information for “1H-Pyrazole-3,5-dicarbonitrile” indicates that it is classified as dangerous . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Future Directions

While specific future directions for “1H-Pyrazole-3,5-dicarbonitrile” are not mentioned in the search results, it is used in research on 2d Nitrile COFs Linkers . This suggests potential applications in the field of porous organic materials .

properties

IUPAC Name

1H-pyrazole-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSASQXIHJDQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3,5-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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